molecular formula C18H16F2N6O2 B2887468 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide CAS No. 2034481-07-5

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide

Cat. No.: B2887468
CAS No.: 2034481-07-5
M. Wt: 386.363
InChI Key: VXVOHFUJCDKYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide is a highly potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases [1] . This targeted compound has emerged as a critical pharmacological tool for elucidating the complex roles of FGFR signaling in oncogenesis and disease progression. Dysregulation of the FGFR pathway, through amplification, mutation, or translocation, is a well-established driver in a diverse range of cancers, including urothelial carcinoma, intrahepatic cholangiocarcinoma, and breast cancer [2] . By specifically and potently blocking FGFR1-4, this inhibitor enables researchers to probe the functional consequences of pathway suppression, such as the induction of apoptosis and the inhibition of tumor cell proliferation and migration. Its primary research value lies in preclinical in vitro and in vivo studies aimed at validating FGFR as a therapeutic target, understanding mechanisms of resistance to targeted therapies, and identifying potential biomarker strategies for patient stratification. The compound's high selectivity profile minimizes off-target effects, providing a clean pharmacological profile for deciphering specific FGFR-dependent phenotypic outcomes in cancer models [3] . Consequently, it serves as an indispensable compound for advancing our molecular understanding of FGFR-driven malignancies and for supporting the development of novel anti-cancer agents.

Properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N6O2/c19-18(20)28-14-4-1-3-13(7-14)24-17(27)12-9-25(10-12)15-8-16(22-11-21-15)26-6-2-5-23-26/h1-8,11-12,18H,9-10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVOHFUJCDKYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC(=CC=C4)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(3-(difluoromethoxy)phenyl)azetidine-3-carboxamide represents a novel class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C25_{25}H31_{31}N9_9O
  • Molecular Weight : 489.57 g/mol

Structural Features

The compound features a complex structure that includes:

  • A pyrazole ring, known for its diverse biological activities.
  • A pyrimidine moiety, which is often involved in nucleic acid interactions.
  • An azetidine ring, contributing to its pharmacokinetic properties.

Antitumor Activity

Research has indicated that compounds similar to this one exhibit significant antitumor properties. For instance, studies on related pyrazole derivatives have demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have shown that derivatives of pyrazole and pyrimidine can effectively inhibit the growth of various cancer cell lines, including:

  • HepG2 (liver cancer)
  • LNCaP (prostate cancer)

These compounds were tested for their efficacy in reducing cell viability, with results indicating a dose-dependent response .

Antiviral Activity

Compounds containing pyrazole and pyrimidine structures have also been investigated for their antiviral properties. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to act as inhibitors of key enzymes involved in tumor progression and viral replication.
  • Cell Cycle Disruption : By interfering with tubulin dynamics, these compounds can cause mitotic arrest.
  • Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cancer cells.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntitumorPyrazole derivativesInhibition of cell growth in HepG2 and LNCaP cells
AntiviralPyrimidine analogsReduced viral replication in vitro
Enzyme InhibitionACC inhibitorsSuppression of fatty acid synthesis

Pharmacokinetics

Studies suggest that the compound exhibits favorable pharmacokinetic properties, including good solubility and permeability, which are critical for oral bioavailability .

Toxicity Studies

Preliminary toxicity assessments indicate that while the compound shows promise as a therapeutic agent, further studies are needed to evaluate its safety profile comprehensively.

Comparison with Similar Compounds

Key Observations:

  • Heteroaryl substituents (e.g., oxadiazole in or morpholine-pyridine in ) introduce polarity, which could modulate solubility and pharmacokinetics.
  • Molecular Weight :
    • The target compound (413.37 g/mol) sits within the acceptable range for oral bioavailability, whereas larger analogs (e.g., 420.5 g/mol in ) may face challenges in passive diffusion.

Inferred Pharmacological Implications

  • Kinase Inhibition : Pyrimidine-pyrazole hybrids are common in kinase inhibitors (e.g., JAK2, EGFR). The difluoromethoxy group may enhance selectivity for hydrophobic kinase pockets .
  • Metabolic Stability : Fluorinated substituents reduce susceptibility to cytochrome P450-mediated oxidation, a critical factor in drug half-life optimization .

Q & A

Q. What are the key synthetic challenges in preparing the compound, and how can they be methodologically addressed?

The synthesis involves multi-step organic reactions, including azetidine ring formation, pyrazole-pyrimidine coupling, and carboxamide linkage. Key challenges include regioselectivity in pyrazole functionalization and maintaining azetidine stability under reaction conditions. These can be addressed by:

  • Using protective groups (e.g., Boc for azetidine nitrogen) to prevent undesired side reactions .
  • Optimizing reaction temperatures (e.g., 35–60°C) and catalysts (e.g., copper bromide) to enhance coupling efficiency .
  • Purifying intermediates via column chromatography (e.g., ethyl acetate/hexane gradients) to isolate high-purity precursors .

Q. Which spectroscopic and chromatographic techniques are critical for confirming structural integrity and purity?

Essential techniques include:

  • NMR spectroscopy : 1H and 13C NMR to verify functional groups (e.g., pyrazole protons at δ 7.8–8.6 ppm, azetidine carbons at δ 50–60 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., ESI-MS m/z 392.2 observed in analogous compounds) .
  • HPLC : To assess purity (>95% by reverse-phase methods) .

Q. What are common impurities encountered during synthesis, and how are they controlled?

Common impurities include:

  • Unreacted pyrimidine intermediates or dimerization byproducts.
  • Residual solvents (e.g., DMSO). Control methods:
  • Use of scavenger resins or aqueous workup to remove unreacted amines .
  • Gradient elution in chromatography to separate closely related byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological activity?

SAR strategies involve:

  • Substituent variation : Modifying the pyrazole (e.g., 3,5-dimethyl groups) or pyrimidine (e.g., trifluoromethyl) to enhance target binding .
  • Bioisosteric replacement : Replacing the difluoromethoxy group with metabolically stable alternatives (e.g., methoxy or chloro) .
  • In silico docking : Using computational models to predict interactions with kinase domains (e.g., ATP-binding pockets) .

Q. How can researchers resolve contradictions in reported biological activities across kinase inhibition assays?

Discrepancies may arise from assay conditions (e.g., ATP concentrations) or off-target effects. Mitigation approaches include:

  • Orthogonal assays : Combining enzymatic assays (e.g., ADP-Glo™) with cellular proliferation tests (e.g., MTT assays) .
  • Crystallographic studies : Resolving binding modes via X-ray diffraction to validate target engagement .
  • Selectivity profiling : Screening against kinase panels (e.g., 100+ kinases) to identify cross-reactivity .

Q. What strategies optimize pharmacokinetic properties, such as metabolic stability and solubility?

Methodologies include:

  • Prodrug design : Introducing ester or phosphate groups to enhance solubility .
  • Metabolic soft spots identification : Using liver microsomes or hepatocyte assays to detect oxidation-prone sites (e.g., difluoromethoxy cleavage) .
  • Lipophilicity adjustment : Introducing polar substituents (e.g., hydroxyl or amine) to reduce logP values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.